NADP⁺-Dependent Serine Dehydrogenase Substrate Specificity: O-Methyl-DL-Serine vs. L-Serine and D-Serine
O-Methyl-DL-serine is completely inert as a substrate for NADP⁺-dependent serine dehydrogenase from Agrobacterium tumefaciens, whereas L-serine and D-serine are readily oxidized. The enzyme catalyzes oxidation of the serine hydroxyl group to 2-aminomalonate semialdehyde; methylation of this hydroxyl group ablates all detectable enzymatic activity [1].
| Evidence Dimension | Substrate activity (oxidation by NADP⁺-dependent serine dehydrogenase) |
|---|---|
| Target Compound Data | Inert (no detectable activity) |
| Comparator Or Baseline | L-Serine: Km = 42 mM; D-Serine: Km = 44 mM; 2-Methyl-DL-serine: active substrate |
| Quantified Difference | Complete loss of substrate activity (inert vs. Km ~42-44 mM) |
| Conditions | Agrobacterium tumefaciens ICR 1600 NADP⁺-dependent serine dehydrogenase [EC 1.1.1.-] assay at pH 9 with NADP⁺ as coenzyme |
Why This Matters
This inertness provides a negative control tool for serine dehydrogenase studies and enables selective probing of hydroxyl-dependent catalysis without interference from O-methylated analogs.
- [1] Chowdhury EK, et al. A novel NADP(+)-dependent serine dehydrogenase from Agrobacterium tumefaciens. Biosci Biotechnol Biochem. 1997;61(1):152-7. View Source
